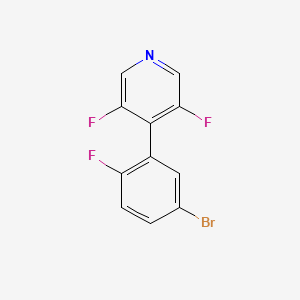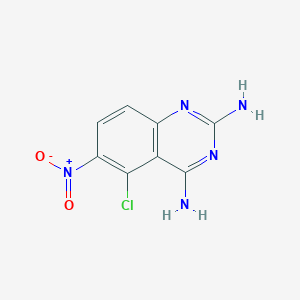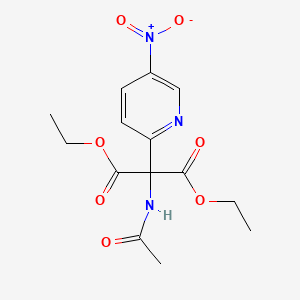
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid is a boronic acid derivative with a unique structure that includes a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid typically involves the reaction of benzothiazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives .
Scientific Research Applications
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit quorum sensing pathways in bacteria, thereby reducing biofilm formation and virulence . The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its activity in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazol-6-ylboronic acid: Similar structure but with an oxazole ring instead of a thiazole ring.
2-(2-Oxo-3-pyridyl)benzothiazole: Contains a pyridine ring, used in herbicidal applications.
Benzo[d]thiazole-2-thiol: A thiol derivative with antimicrobial properties.
Uniqueness
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid is unique due to its combination of a benzothiazole ring and a boronic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6BNO3S |
|---|---|
Molecular Weight |
195.01 g/mol |
IUPAC Name |
(2-oxo-3H-1,3-benzothiazol-6-yl)boronic acid |
InChI |
InChI=1S/C7H6BNO3S/c10-7-9-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H,(H,9,10) |
InChI Key |
AYAKLEUEANBZBI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)S2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


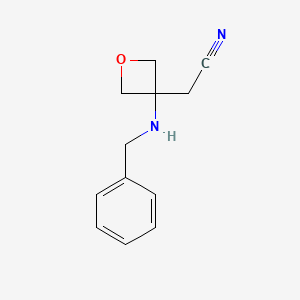
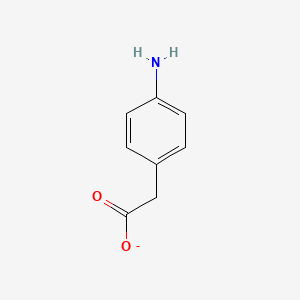
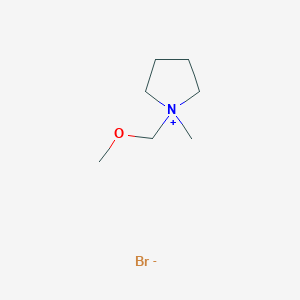
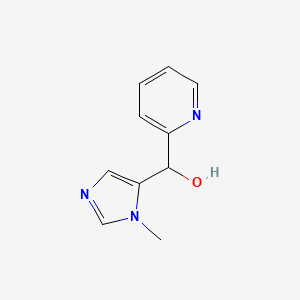
![3-(2,5-Dimethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8475008.png)
![2-[3-(Methylsulfanyl)phenoxy]-5-fluoronicotinic acid](/img/structure/B8475009.png)
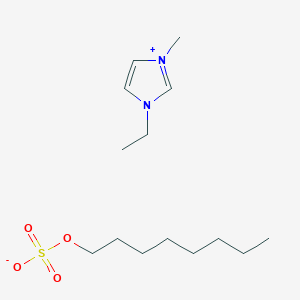
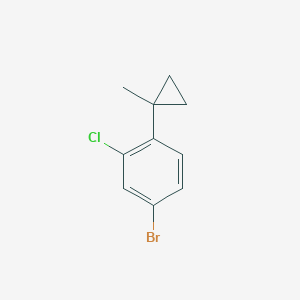

![ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate](/img/structure/B8475069.png)

